molecular formula C10H15BrOSi B13455183 (3-Bromomethylphenoxy)trimethylsilane

(3-Bromomethylphenoxy)trimethylsilane

Cat. No.: B13455183
M. Wt: 259.21 g/mol
InChI Key: YYKZQONAOZABTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromomethylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the hydrogen atom of the benzene ring is replaced by a bromomethyl group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromomethylphenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromomethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromomethylphenoxy)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution: Products include azides, nitriles, and thioethers.

    Reduction: Products include alcohols and hydrocarbons.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

Scientific Research Applications

(3-Bromomethylphenoxy)trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of silicon-based materials and coatings.

    Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromomethylphenoxy)trimethylsilane involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenoxy)trimethylsilane: Similar structure but lacks the methyl group on the benzene ring.

    (3-Chloromethylphenoxy)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.

    (3-Methylphenoxy)trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

(3-Bromomethylphenoxy)trimethylsilane is unique due to the presence of both the bromomethyl and trimethylsilyl groups, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C10H15BrOSi

Molecular Weight

259.21 g/mol

IUPAC Name

[3-(bromomethyl)phenoxy]-trimethylsilane

InChI

InChI=1S/C10H15BrOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3

InChI Key

YYKZQONAOZABTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.